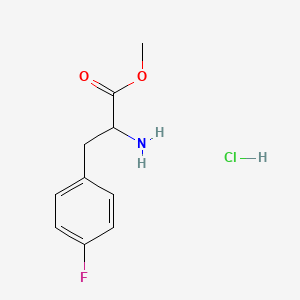

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523088. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-3-(4-fluorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEHCZJLZDLUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617020 | |

| Record name | Methyl 4-fluorophenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64282-12-8, 24602-11-7 | |

| Record name | Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64282-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC523088 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-fluorophenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, a fluorinated derivative of the amino acid phenylalanine. This document consolidates its chemical and physical properties, outlines a detailed synthetic protocol, and explores its applications in scientific research and drug discovery.

Chemical Identity and Properties

(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a chiral compound of significant interest in medicinal chemistry and peptide design. The introduction of a fluorine atom onto the phenyl ring can modulate the biological activity and physicochemical properties of peptides and other pharmacologically active molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 176896-72-3 | [1][2] |

| Molecular Formula | C₁₀H₁₃ClFNO₂ | [2][3] |

| Molecular Weight | 233.67 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥98% | [5] |

| Storage | Store at room temperature, keep dry and cool. | [5] |

| Solubility | Soluble in DMSO. | [6] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [5] |

| LogP | 1.2903 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 3 | [5] |

Synthesis

The synthesis of (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride can be achieved through a multi-step process starting from (R)-4-fluorophenylalanine. The following is a representative experimental protocol.

Experimental Protocol: Esterification of (R)-4-fluorophenylalanine

This procedure details the conversion of the carboxylic acid group of (R)-4-fluorophenylalanine to its methyl ester, followed by the formation of the hydrochloride salt.

Diagram 1: Synthetic Workflow

Caption: General workflow for the synthesis of the target compound.

Materials:

-

(R)-4-fluorophenylalanine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

Procedure:

-

Suspend (R)-4-fluorophenylalanine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Maintain the reflux for a period sufficient to ensure complete conversion (typically monitored by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add anhydrous diethyl ether to induce precipitation of the hydrochloride salt.

-

Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride.

Applications in Research and Drug Development

(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride serves as a crucial building block in the synthesis of modified peptides and other complex organic molecules. The incorporation of 4-fluorophenylalanine into peptides can significantly alter their biological activity.

Peptide Synthesis

This compound is a key intermediate for introducing the 4-fluorophenylalanine moiety into peptide chains using solid-phase peptide synthesis (SPPS). The (R)-configuration is essential for creating peptides with specific stereochemistry, which is often critical for their biological function. The incorporation of this non-canonical amino acid can enhance properties such as metabolic stability and receptor binding affinity.

Diagram 2: Logical Relationship in Drug Discovery

Caption: Role as a building block in peptide-based drug discovery.

Biological Activity of Fluorinated Phenylalanine Derivatives

The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine can lead to significant changes in the electronic properties of the amino acid. This can influence non-covalent interactions, such as cation-π stacking, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. Consequently, peptides containing 4-fluorophenylalanine often exhibit altered, and sometimes enhanced, biological activity compared to their non-fluorinated counterparts. While specific signaling pathways directly modulated by (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride are not extensively documented, the broader class of fluorinated phenylalanine derivatives has been shown to impact various cellular processes by altering peptide and protein function. For instance, a related compound, Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate, has been shown to suppress melanogenesis through the ERK signaling pathway.[7]

Safety and Handling

(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2]

Table 2: Hazard and Precautionary Statements

| GHS Classification | Statements |

| Hazard Statements | H302, H312, H315, H319, H332, H335 |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501 |

It is imperative to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Productdetails-(R)-Methyl 3-amino-3-(4-fluorophenyl)propanoate HCl [acrotein.com]

- 2. D-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | C10H13ClFNO2 | CID 56777191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemscene.com [chemscene.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate suppresses melanogenesis through ERK signaling pathway mediated MITF proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular formula and weight of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, a compound of interest in synthetic chemistry and drug discovery. The information is presented in a structured format to facilitate easy reference and integration into research and development workflows.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₀H₁₃ClFNO₂ | [1][2][3][4] |

| Molecular Weight | 233.67 g/mol | [1][2][3] |

Molecular Structure and Composition

The chemical formula C₁₀H₁₃ClFNO₂ indicates the elemental composition of the molecule. A logical representation of its constituent parts is provided in the diagram below.

Diagram 1: Molecular Components

Conceptual Experimental Workflow

The determination of the molecular weight and formula of a compound like this compound typically involves a combination of analytical techniques. A conceptual workflow for such a characterization is outlined below.

Diagram 2: Compound Characterization Workflow

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of every chemical compound are proprietary or published in specialized literature, a general methodology for the determination of molecular weight and formula is provided below.

1. Determination of Molecular Weight by Mass Spectrometry

-

Objective: To determine the mass-to-charge ratio of the ionized compound, from which the molecular weight can be inferred.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Methodology:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the mass spectrometer, typically via electrospray ionization (ESI).

-

The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

The mass spectrum is acquired over a relevant mass range.

-

The peak corresponding to the [M+H]⁺ ion is identified, and its mass-to-charge ratio is determined with high precision. The molecular weight of the free base is calculated by subtracting the mass of a proton. The molecular weight of the hydrochloride salt is then calculated by adding the molecular weight of HCl.

-

2. Determination of Elemental Composition by Elemental Analysis

-

Objective: To determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound.

-

Instrumentation: A CHN elemental analyzer.

-

Methodology:

-

A precisely weighed amount of the dry, pure compound is combusted in a high-temperature furnace in the presence of oxygen.

-

The combustion products (CO₂, H₂O, N₂) are separated by gas chromatography and detected by a thermal conductivity detector.

-

The instrument is calibrated with a known standard.

-

The percentage of each element in the sample is calculated from the detector response.

-

The empirical formula is determined from the percentage composition.

-

The molecular formula is then determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.

-

References

Technical Guide: Synthesis of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

Abstract: This document provides a comprehensive technical overview of the synthesis of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, a key intermediate in pharmaceutical development.[1][2] The primary synthesis route detailed is the Fischer esterification of 4-Fluoro-DL-phenylalanine using methanol and an acid catalyst. This guide includes a detailed experimental protocol, tabulated data for reagents, and workflow diagrams to ensure clarity and reproducibility for research and development applications.

Introduction

This compound, also known as 4-Fluoro-DL-phenylalanine methyl ester hydrochloride, is a crucial amino acid derivative utilized in medicinal chemistry and pharmaceutical research.[3][4] Its structural incorporation of a fluorine atom can significantly enhance the pharmacokinetic and pharmacodynamic properties of parent molecules, such as bioactivity, metabolic stability, and binding affinity.[2] Consequently, it serves as a vital building block in the synthesis of novel therapeutic agents, particularly in the field of neuropharmacology, and in the study of protein interactions and enzyme activity.[1]

This guide focuses on the most direct and established method for its preparation: the acid-catalyzed esterification of 4-Fluoro-DL-phenylalanine.

Synthesis Pathway

The synthesis proceeds via a Fischer esterification reaction. The carboxylic acid group of 4-Fluoro-DL-phenylalanine is reacted with methanol in the presence of an acid catalyst, typically hydrogen chloride, to form the corresponding methyl ester. The hydrogen chloride also protonates the amino group, resulting in the formation of the hydrochloride salt, which aids in purification and stability.

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

This protocol details the acid-catalyzed esterification of 4-Fluoro-DL-phenylalanine. A common method for introducing anhydrous HCl is the careful addition of thionyl chloride (SOCl₂) to methanol, which reacts to form methyl sulfite and two equivalents of HCl.

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Fluoro-DL-phenylalanine | 516-04-1 | C₉H₁₀FNO₂ | 183.18 |

| Anhydrous Methanol | 67-56-1 | CH₄O | 32.04 |

| Thionyl Chloride | 7719-09-7 | SOCl₂ | 118.97 |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 |

3.2. Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of anhydrous methanol.

-

Acid Catalyst Generation: Cool the flask in an ice bath. Slowly and carefully add 8.0 mL (approx. 13.1 g, 0.11 mol) of thionyl chloride dropwise to the stirred methanol over 20-30 minutes. Caution: This reaction is exothermic and generates HCl gas. Perform this step in a well-ventilated fume hood.

-

Addition of Amino Acid: Once the addition is complete and the solution has cooled, add 10.0 g (0.0546 mol) of 4-Fluoro-DL-phenylalanine to the flask.

-

Reflux: Remove the ice bath and heat the reaction mixture to reflux (approximately 65°C). Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent (methanol) and excess HCl under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting solid or oil is the crude product. To purify, add approximately 50 mL of anhydrous diethyl ether to the residue and stir or sonicate vigorously. This process, known as trituration, will help precipitate the product as a solid.[5]

-

Filtration and Drying: Collect the white crystalline solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities. Dry the product under vacuum to yield this compound.

Process Visualization

The following workflow illustrates the key stages of the synthesis and purification process.

Caption: Experimental workflow for the synthesis process.

Data Summary

The following table outlines representative data for the synthesis. Yields and purity are dependent on reaction scale, purity of starting materials, and precise execution of the protocol.

| Parameter | Value | Notes |

| Reactant Scale | 10.0 g | 4-Fluoro-DL-phenylalanine |

| Theoretical Yield | 12.76 g | Based on the limiting reagent |

| Typical Actual Yield | 10.8 - 12.1 g | 85-95% |

| Appearance | White to off-white solid | Crystalline powder |

| Melting Point | ~162 °C | Reference for similar compound[5] |

| Purity (by HPLC) | >98% | Post-purification |

Conclusion

The Fischer esterification of 4-Fluoro-DL-phenylalanine provides a reliable and high-yielding route to this compound. The protocol is straightforward, utilizing common laboratory reagents and techniques. The resulting product is a versatile intermediate for further synthetic applications in drug discovery and development, where the strategic introduction of fluorine can lead to compounds with improved therapeutic profiles.

References

Structural Elucidation of (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride: A Technical Guide

Disclaimer: The quantitative spectroscopic and crystallographic data presented in this guide are hypothetical and generated for illustrative purposes to fulfill the structural elucidation requirements of the prompt. While based on established principles of analytical chemistry and data for analogous compounds, this information has not been experimentally verified for (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride and should not be considered as factual experimental results.

This technical guide provides a comprehensive overview of the structural elucidation of (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide details the application of various analytical techniques to confirm the molecule's structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Molecular Structure and Properties

(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a derivative of the amino acid phenylalanine. Its structure consists of a central chiral carbon atom bonded to an amino group (protonated as a hydrochloride salt), a methyl ester, a hydrogen atom, and a benzyl group substituted with a fluorine atom at the para position.

| Property | Value |

| Molecular Formula | C₁₀H₁₃ClFNO₂[1][2] |

| Molecular Weight | 233.67 g/mol [1][2] |

| IUPAC Name | methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate;hydrochloride[1] |

| CAS Number | 176896-72-3[1] |

Spectroscopic and Crystallographic Data

The following tables summarize the hypothetical quantitative data obtained from various analytical techniques.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 | dd, J = 8.4, 5.6 Hz | 2H | H-2', H-6' |

| 7.10 | t, J = 8.8 Hz | 2H | H-3', H-5' |

| 4.35 | t, J = 7.2 Hz | 1H | H-2 |

| 3.75 | s | 3H | H-8 |

| 3.20 | d, J = 7.2 Hz | 2H | H-3 |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | C-7 (C=O) |

| 162.0 (d, J = 245 Hz) | C-4' |

| 131.5 (d, J = 8 Hz) | C-2', C-6' |

| 130.0 (d, J = 3 Hz) | C-1' |

| 115.5 (d, J = 21 Hz) | C-3', C-5' |

| 55.0 | C-2 |

| 53.0 | C-8 |

| 36.5 | C-3 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 | Strong, Broad | N-H stretch (Ammonium), C-H stretch (aromatic & aliphatic) |

| 1745 | Strong | C=O stretch (Ester) |

| 1610 | Medium | C=C stretch (Aromatic) |

| 1510 | Strong | N-H bend (Ammonium) |

| 1220 | Strong | C-F stretch |

| 1160 | Strong | C-O stretch (Ester) |

Mass Spectrometry

| m/z | Relative Intensity (%) | Assignment |

| 198.09 | 100 | [M+H]⁺ (free base) |

| 139.05 | 45 | [M+H - COOCH₃]⁺ |

X-ray Crystallography

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a, b, c (Å) | 5.89, 9.85, 20.12 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1166.4 |

| Z | 4 |

| R-factor | 0.045 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride was dissolved in 0.6 mL of deuterium oxide (D₂O). The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 1 second. A total of 16 scans were collected.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 1024 scans were collected with proton decoupling.

-

Data Processing: The free induction decay (FID) was processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. The spectra were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample was ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The FT-IR spectrum was recorded on a Fourier Transform Infrared spectrometer.

-

Acquisition: The spectrum was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample chamber was recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: A solution of the sample was prepared in methanol at a concentration of approximately 1 mg/mL. This stock solution was further diluted to 10 µg/mL with the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Electrospray ionization (ESI) mass spectrometry was performed on a time-of-flight (TOF) mass spectrometer.

-

Acquisition: The analysis was carried out in positive ion mode. The capillary voltage was set to 3.5 kV, and the source temperature was maintained at 120 °C. Data was collected over a mass range of m/z 50-500.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of the compound in a mixture of methanol and diethyl ether.

-

Data Collection: A suitable crystal was mounted on a goniometer head. X-ray diffraction data was collected at 100 K using a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Methodologies

Structural Elucidation Workflow

NMR Data Interpretation Logic

Conclusion

The comprehensive analysis of (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride through NMR, IR, and mass spectrometry, complemented by single-crystal X-ray diffraction, provides a complete and unambiguous structural elucidation. Each technique offers a unique and confirmatory piece of evidence, collectively verifying the molecular formula, connectivity, functional groups, and stereochemistry of the compound. This guide outlines the standard methodologies and expected data for the structural confirmation of this and similar amino acid derivatives, serving as a valuable resource for researchers in drug discovery and development.

References

Spectroscopic Profile of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS No. 64282-12-8). Due to the limited availability of published experimental spectra for this specific compound, this document presents an expected spectroscopic profile based on data from closely related analogs, primarily the non-fluorinated parent compound, L-Phenylalanine methyl ester hydrochloride. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.

Compound Identification

| Property | Value |

| IUPAC Name | methyl 2-amino-3-(4-fluorophenyl)propanoate;hydrochloride |

| Synonyms | 4-Fluoro-DL-phenylalanine methyl ester hydrochloride |

| CAS Number | 64282-12-8 |

| Molecular Formula | C₁₀H₁₃ClFNO₂[1] |

| Molecular Weight | 233.67 g/mol [1] |

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These values are predicted based on the analysis of analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | dd (t-like) | 2H | H-2', H-6' (Aromatic) |

| ~7.10 | dd (t-like) | 2H | H-3', H-5' (Aromatic) |

| ~4.30 | t | 1H | H-2 (α-CH) |

| ~3.80 | s | 3H | H-4 (OCH₃) |

| ~3.25 | d | 2H | H-3 (β-CH₂) |

| Variable | br s | 3H | NH₃⁺ |

Note: The amino proton signal (NH₃⁺) is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C-1 (C=O) |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-4' (Aromatic C-F) |

| ~131 (d, ³JCF ≈ 8 Hz) | C-2', C-6' (Aromatic CH) |

| ~130 (d, ⁴JCF ≈ 3 Hz) | C-1' (Aromatic C) |

| ~116 (d, ²JCF ≈ 21 Hz) | C-3', C-5' (Aromatic CH) |

| ~55 | C-2 (α-CH) |

| ~53 | C-4 (OCH₃) |

| ~36 | C-3 (β-CH₂) |

Note: The aromatic carbon signals will exhibit splitting due to coupling with the fluorine atom (JCF).

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Strong, Broad | N-H stretch (from NH₃⁺), C-H stretch (aromatic and aliphatic) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1600, ~1510 | Medium | C=C stretch (aromatic ring) |

| ~1220 | Strong | C-O stretch (ester), C-F stretch |

| ~830 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 198.09 | [M+H]⁺ (protonated free base) |

| 139.06 | [M+H - COOCH₃]⁺ |

| 109.04 | [C₇H₆F]⁺ (fluorotropylium ion) |

Note: The presented m/z values correspond to the monoisotopic mass of the free base. The fragmentation pattern is predicted based on typical fragmentation of phenylalanine esters.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), if not already present in the solvent.

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse sequence.

-

Spectral Width : -2 to 12 ppm.

-

Number of Scans : 16-64, depending on sample concentration.

-

Relaxation Delay : 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled pulse sequence.

-

Spectral Width : 0 to 200 ppm.

-

Number of Scans : 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay : 2-5 seconds.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts relative to the reference standard.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid State (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Spectral Range : 4000 to 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

-

Data Processing : Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation : Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition :

-

Ionization Mode : Positive ion mode for ESI.

-

Mass Range : m/z 50 to 500.

-

Capillary Voltage : 3-4 kV.

-

Source Temperature : 100-150 °C.

-

Fragmentation (MS/MS) : For structural elucidation, perform collision-induced dissociation (CID) on the parent ion ([M+H]⁺) to obtain a product ion spectrum.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Solubility and stability of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

An In-Depth Technical Guide on the Solubility and Stability of Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for evaluating the solubility and stability of this compound, an active pharmaceutical ingredient (API). While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats that are critical for its characterization in a drug development context. The methodologies described are based on established international guidelines.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and dissolution characteristics. For ionizable substances such as hydrochloride salts, solubility is heavily influenced by the pH of the medium.

Quantitative Solubility Data

A comprehensive solubility profile should be established across a physiologically relevant pH range. The data is typically presented in a clear, tabular format to facilitate analysis.

Table 1: Illustrative Solubility Profile of this compound

| Solvent System (Aqueous Buffer) | pH | Temperature (°C) | Solubility (mg/mL) | Method |

| Simulated Gastric Fluid (w/o enzymes) | 1.2 | 37 ± 1 | Data Not Available | Shake-Flask |

| Acetate Buffer | 4.5 | 37 ± 1 | Data Not Available | Shake-Flask |

| Simulated Intestinal Fluid (w/o enzymes) | 6.8 | 37 ± 1 | Data Not Available | Shake-Flask |

| Purified Water | Neutral | 25 ± 2 | Data Not Available | Shake-Flask |

Experimental Protocol for Solubility Determination

The equilibrium solubility is determined using the shake-flask method, which is a widely accepted technique for this purpose.[1][2][3]

Methodology: Shake-Flask Solubility Assay

-

Preparation of Media: Prepare aqueous buffer solutions at various pH levels, typically including pH 1.2, 4.5, and 6.8, to simulate physiological conditions in the gastrointestinal tract.[1][3]

-

Sample Preparation: Add an excess amount of this compound to flasks containing a known volume of the prepared buffer media. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Agitate the flasks at a constant temperature, usually 37 ± 1 °C, for a predetermined period (e.g., 24, 48, and 72 hours) to allow the system to reach equilibrium.[1] The concentration of the solution should be measured at different time points until it remains constant.[1]

-

Sample Analysis: After equilibration, withdraw an aliquot of the supernatant. To prevent interference from undissolved particles, the sample should be filtered or centrifuged.[1]

-

Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Measurement: Measure the pH of the saturated solution at the end of the experiment to confirm it has not significantly deviated.[3]

Experimental Workflow: Solubility Determination

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Stability Profile

Stability testing is essential to determine the re-test period for an API and to recommend appropriate storage conditions.[4] These studies evaluate the impact of various environmental factors, such as temperature, humidity, and light, on the quality of the substance over time.[4]

Quantitative Stability Data

Stability studies are conducted under long-term, intermediate, and accelerated storage conditions. The results are typically presented in a table that tracks the purity and degradation of the API over time.

Table 2: Illustrative Stability Data for this compound

| Storage Condition | Time Point (Months) | Assay (%) | Total Impurities (%) | Appearance |

| Long-Term | 0 | e.g., 99.8 | e.g., 0.15 | e.g., White Powder |

| 25°C ± 2°C / 60% RH ± 5% RH | 3 | Data Not Available | Data Not Available | Data Not Available |

| 6 | Data Not Available | Data Not Available | Data Not Available | |

| 9 | Data Not Available | Data Not Available | Data Not Available | |

| 12 | Data Not Available | Data Not Available | Data Not Available | |

| Accelerated | 0 | e.g., 99.8 | e.g., 0.15 | e.g., White Powder |

| 40°C ± 2°C / 75% RH ± 5% RH | 3 | Data Not Available | Data Not Available | Data Not Available |

| 6 | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocol for Stability Testing

Stability studies should be performed on at least one batch of the API, packaged in a container closure system that simulates the proposed packaging for storage and distribution.[5]

Methodology: API Stability Study

-

Batch Selection: Select a representative batch of this compound.

-

Container Closure System: Package the API in a container closure system that is the same as or simulates the one proposed for storage and distribution.[6][7]

-

Storage Conditions: Place the packaged API into stability chambers maintained at controlled conditions as per ICH guidelines:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[4]

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency: Withdraw samples at specified time points. For long-term studies, testing is typically done every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][5][6] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[4][5][6]

-

Analytical Testing: Analyze the samples for key attributes that may change during storage and affect quality, safety, or efficacy.[5][7] This typically includes:

-

Assay: To determine the potency of the API.

-

Purity: To identify and quantify any degradation products.

-

Appearance: Visual inspection for any physical changes.

-

Moisture content.

-

-

Stress Testing: Conduct forced degradation studies to identify likely degradation products and to establish the intrinsic stability of the molecule.[5] This includes exposure to heat (e.g., 60°C), humidity (e.g., >75% RH), oxidation, photolysis, and a range of pH values.[5]

Experimental Workflow: API Stability Testing

Caption: General workflow for conducting an API stability study.

Degradation Pathway

Forced degradation studies are crucial for elucidating the potential degradation pathways of an API. By subjecting the compound to harsh conditions (acid, base, oxidation, heat, light), potential degradants can be generated, identified, and characterized. This information is vital for developing stability-indicating analytical methods.

Logical Relationship: Forced Degradation to Method Development

Caption: Logical flow from forced degradation to a validated stability-indicating method.

References

A Technical Guide to the Biological Activities of Fluorinated Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the structure of phenylalanine, an essential aromatic amino acid, has emerged as a powerful tool in medicinal chemistry and chemical biology. This modification, which involves the replacement of one or more hydrogen atoms with fluorine, imparts unique physicochemical properties that can profoundly influence the biological activity of peptides and small molecules. This in-depth technical guide explores the diverse biological activities of fluorinated phenylalanine derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

The introduction of fluorine can modulate a molecule's acidity, basicity, hydrophobicity, conformation, and metabolic stability.[1][2][3] The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, thereby influencing crucial non-covalent interactions such as cation-π stacking, which are often vital for receptor binding and enzyme recognition.[4][5] Furthermore, the exceptional strength of the carbon-fluorine bond can enhance metabolic stability by making the molecule less susceptible to enzymatic degradation.[3] These attributes have been leveraged to develop fluorinated phenylalanine-containing compounds with promising applications in oncology, infectious diseases, and neuroscience.[5][6]

Anticancer Activity

Fluorinated phenylalanine derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are varied and can include direct cytotoxicity, disruption of cancer cell signaling pathways, and serving as building blocks for potent chemotherapeutics.[1][5]

One notable example is Melflufen (melphalan flufenamide), a next-generation alkylating agent used in the treatment of multiple myeloma.[1] Melflufen is a peptide-drug conjugate that utilizes a dipeptide containing p-fluoro-L-phenylalanine to facilitate its transport into cancer cells. Another important derivative is Gastrazole (JB95008), a potent and selective cholecystokinin-2 (CCK2) receptor antagonist synthesized from a 2-fluoro-ʟ-phenylalanine derivative.[1] It has shown inhibitory activity against gastrin-stimulated growth of pancreatic cancer in both in vitro and in vivo studies.[1]

Quantitative Data on Anticancer Activity

The anticancer efficacy of various fluorinated phenylalanine derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | 52 | [7][8] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | PC3 (Prostate Carcinoma) | 80 | [7][8] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | MCF-7 (Breast Cancer) | 100 | [7][8] |

Note: The reference drug imatinib had an IC50 of 40 µM against PC3 and 98 µM against MCF-7 in the same study.[7][8]

Experimental Protocols

MTT Assay for Cell Viability:

The cytotoxic effects of fluorinated phenylalanine derivatives on cancer cells are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a suitable growth medium.

-

Peptide Treatment: The cells are then treated with various concentrations of the fluorinated phenylalanine derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the viability of untreated control cells.

Signaling Pathways in Anticancer Activity

Beyond direct cytotoxicity, some fluorinated phenylalanine-containing peptides can induce cancer cell death by modulating intracellular signaling pathways. For instance, they can penetrate the cell membrane and interact with mitochondrial targets, leading to the release of pro-apoptotic factors and the activation of caspase cascades.[5]

Caption: Potential mechanisms of anticancer activity for fluorinated phenylalanine-containing peptides.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of novel therapeutic strategies. Self-assembling nanostructures derived from fluorenylmethoxycarbonyl (Fmoc)-fluorinated phenylalanine have shown promising antibacterial activity.[9] These derivatives can selectively target and disrupt bacterial membranes.[9][10]

The position of the fluorine atom on the phenyl ring significantly influences the hydrogel's physical properties and antibacterial performance. For example, Fmoc-4-F-Phe exhibits high antibacterial activity, effectively inhibiting the growth of Streptococcus mutans at low concentrations, increasing reactive oxygen species (ROS) levels, disrupting bacterial morphology, and reducing biofilm formation.[9]

Quantitative Data on Antimicrobial Activity

The antibacterial activity of Fmoc-fluorinated phenylalanine derivatives can be presented as the concentration required to inhibit bacterial growth.

| Compound | Bacteria | Concentration (mg/mL) | Effect | Reference |

| Fmoc-F₅-Phe | S. mutans | 0.1 | Complete inhibition | [9] |

| Fmoc-4-F-Phe | S. mutans | 2.5 | Substantial antibacterial activity | [9] |

| Fmoc-2-F-Phe | S. mutans | 2.5 | Dose-dependent inhibition | [9] |

| Fmoc-3-F-Phe | S. mutans | 2.5 | Dose-dependent inhibition | [9] |

Experimental Protocols

Bacterial Viability Assay:

-

Hydrogel Preparation: Hydrogels of the Fmoc-fluorinated phenylalanine derivatives are prepared at various concentrations.

-

Bacterial Culture: A bacterial suspension of known concentration (e.g., S. mutans) is prepared.

-

Incubation: The bacterial suspension is added to the hydrogels and incubated for a specific period (e.g., 24 hours).

-

Viability Assessment: Bacterial viability is assessed using methods such as colony-forming unit (CFU) counting or a resazurin-based assay. The results are typically expressed as a percentage of the viability of bacteria in a control group without the hydrogel.

Neurological Effects

Halogenated derivatives of L-phenylalanine have shown promise as neuroprotective agents.[11] Their mechanism of action involves the modulation of excitatory glutamatergic synaptic transmission.[11] For instance, 3,5-dibromo-L-tyrosine (DBrT), an endogenous halogenated derivative of L-phenylalanine, has been shown to attenuate this transmission with greater potency than L-phenylalanine itself.[11] In both in vitro and in vivo models of brain ischemia, DBrT demonstrated significant neuroprotection, reducing infarct volume and neurological deficits in rats.[11]

It is important to note that high levels of phenylalanine in the brain, as seen in the genetic disorder phenylketonuria (PKU), can lead to severe neurological dysfunction, including cognitive impairment and neurodevelopmental delays.[12][13]

Quantitative Data on Neurological Activity

| Compound | Assay | IC50 (µM) | Effect | Reference |

| 3,5-diiodo-L-tyrosine (DIT) | Depression of mEPSC frequency | 104.6 ± 14.1 | Attenuation of glutamatergic synaptic transmission | [11] |

| 3,5-dibromo-L-tyrosine (DBrT) | Depression of mEPSC frequency | 127.5 ± 13.3 | Attenuation of glutamatergic synaptic transmission | [11] |

Experimental Protocols

Patch-Clamp Analysis in Cultured Neurons:

-

Cell Culture: Rat cortical neurons are cultured on coverslips.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed to measure miniature excitatory postsynaptic currents (mEPSCs).

-

Drug Application: The fluorinated phenylalanine derivative is applied to the cultured neurons at various concentrations.

-

Data Analysis: The frequency and amplitude of mEPSCs are analyzed before and after drug application to determine the effect on synaptic transmission. The IC50 value is calculated from the concentration-response curve.

Enzyme Inhibition

Fluorinated phenylalanine derivatives have been effectively utilized as enzyme inhibitors.[6][14][15] The incorporation of fluorinated phenylalanine into peptide-based proteasome inhibitors has a profound effect on their potency and selectivity.[14][15] The proteasome's catalytic activity is carried out by three subunits: β1, β2, and β5. Subunit-specific inhibitors are valuable tools for dissecting the roles of these individual subunits and are promising leads for anticancer drug development.[14]

Studies have shown that replacing phenylalanine with fluorinated analogues in peptide epoxyketone proteasome inhibitors can significantly alter their activity against the β5 subunit.[14]

Applications in Protein Engineering and Structural Biology

The incorporation of fluorinated phenylalanine derivatives into proteins and peptides is a valuable strategy in protein engineering and for biophysical studies.[1][2][16] This modification can enhance protein stability, a phenomenon sometimes referred to as the "fluoro-stabilization effect".[1] Fluorinated aromatic amino acids can also alter enzymatic activity as a result of this enhanced stability.[2][16]

Furthermore, the unique properties of fluorine make these derivatives powerful probes for studying protein structure and function using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The presence of the ¹⁹F nucleus provides a sensitive and specific signal for monitoring protein-protein and protein-ligand interactions.[1][2] Radiolabeled fluorinated phenylalanine derivatives, such as ¹⁸F-labeled compounds, are also used as tracers in Positron Emission Tomography (PET) for imaging tumor metabolism.[1][6]

Experimental Workflows

Site-Specific Incorporation of Fluorinated Phenylalanine:

A common method for incorporating non-canonical amino acids like fluorinated phenylalanine into proteins in a site-specific manner involves the use of an evolved aminoacyl-tRNA synthetase/tRNA pair.[17]

Caption: A generalized workflow for the site-specific incorporation of fluorinated phenylalanine into proteins.

Conclusion

The introduction of fluorine into the phenylalanine scaffold provides a versatile and powerful strategy for modulating the biological properties of peptides and small molecules. This technical guide has provided an overview of the significant anticancer, antimicrobial, and neurological activities of fluorinated phenylalanine derivatives. The detailed experimental protocols and visualized workflows offer a practical resource for researchers in the field. As our understanding of the nuanced effects of fluorination continues to grow, so too will the potential for developing novel and effective therapeutic agents based on these unique building blocks.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylketonuria and the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome’s Chymotrypsin-like Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. biorxiv.org [biorxiv.org]

The Fluorine Advantage: A Technical Guide to the Role of Fluorine in the Biological Activity of Amino Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acid analogs represents a cornerstone of modern medicinal chemistry and drug design. This seemingly subtle substitution of a hydrogen atom with fluorine can profoundly alter the physicochemical and biological properties of amino acids and the peptides and proteins into which they are incorporated. The unique attributes of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing drug candidates. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in modulating the biological activity of amino acid analogs, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Physicochemical Impact of Fluorination

The introduction of fluorine can significantly modify several key physicochemical parameters of amino acid analogs, thereby influencing their pharmacokinetic and pharmacodynamic profiles.[1]

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance membrane permeability and cellular uptake.[2][3] However, the effect is complex and can be influenced by the degree and position of fluorination.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, making fluorinated analogs less susceptible to metabolic degradation by enzymes such as cytochrome P450.[1][4] This increased metabolic stability can lead to a longer plasma half-life and improved bioavailability.[1]

-

pKa Alteration: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a molecule's ionization state at physiological pH and its binding interactions with target proteins.

-

Conformational Control: Fluorination can impose conformational constraints on the amino acid side chain and the peptide backbone. For instance, in proline analogs, fluorination can bias the pyrrolidine ring pucker and the cis/trans isomerization of the peptide bond.[5][6]

Enhancing Biological Activity: Quantitative Insights

The substitution of hydrogen with fluorine can lead to significant improvements in the biological activity of amino acid analogs across various therapeutic areas. The following tables summarize quantitative data from comparative studies.

Anticancer Activity

Fluorinated amino acid analogs have demonstrated potent anticancer activity. For example, 4-fluoro-L-phenylalanine has been shown to inhibit the growth of breast cancer cells.[7] Peptides incorporating fluorinated amino acids have also been investigated as anticancer agents.[8][9]

| Compound/Peptide | Cancer Cell Line | IC₅₀ (µM) | Non-Fluorinated Counterpart | IC₅₀ (µM) | Reference |

| 4-Fluoro-L-phenylalanine | MCF-7 (Breast) | 11.8 | L-Phenylalanine | - | [7] |

| J1 (L-melphalanyl-p-L-fluorophenylalanine ethyl ester) | U-937 GTB (Lymphoma) | More cytotoxic than Melphalan | Melphalan | - | [9] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | Imatinib (reference) | 40 | [10] |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 | Imatinib (reference) | 40 | [10] |

Enzyme Inhibition

Fluorinated amino acids are widely used in the design of potent enzyme inhibitors. The electron-withdrawing nature of fluorine can enhance the binding affinity of the inhibitor to the enzyme's active site.[11][12] For example, phosphonodifluoromethyl phenylalanine (F2Pmp) is a significantly more potent inhibitor of protein-tyrosine phosphatase (PTPase) PTP1 than its non-fluorinated counterpart.[13]

| Inhibitor | Target Enzyme | Kᵢ (nM) | Non-Fluorinated Counterpart | Kᵢ (nM) | Fold Increase in Potency | Reference |

| F2Pmp-containing peptide | PTP1 | - | Pmp-containing peptide | - | 1000 | [13] |

| Peptidyl Trifluoromethyl Ketone | Serine Protease | 1,000 | Peptidyl Monofluoromethyl Ketone | 25,000 | 25 | [11] |

| Peptidyl Difluoromethyl Ketone | Serine Protease | 25,000 | Peptidyl Monofluoromethyl Ketone | 200,000 | 8 | [11] |

Receptor Binding Affinity

The impact of fluorination on receptor binding is context-dependent, with some analogs showing enhanced affinity while others exhibit reduced binding.[1] Strategic placement of fluorine can lead to more favorable interactions within the receptor's binding pocket.[2][8]

| Peptide/Analog | Receptor | Kd (nM) | Non-Fluorinated Counterpart | Kd (nM) | Reference |

| [Phe¹³(4-F)]α-factor | Ste2p (GPCR) | - | [Tyr¹³]α-factor | Similar | [2] |

| 4-fluoro-L-phenylalanine | L-leucine specific receptor | 0.26 (µM) | L-phenylalanine | 0.18 (µM) | [14] |

| Biphalin analog with 4-F-Phe | µ-opioid receptor | 0.11 | Biphalin with Phe | 0.25 | [15] |

| Biphalin analog with 4-F-Phe | δ-opioid receptor | 0.04 | Biphalin with Phe | 0.41 | [15] |

Antimicrobial Activity

Incorporation of fluorinated amino acids into antimicrobial peptides (AMPs) can enhance their potency and stability.[16]

| Peptide | Bacterial Strain | MIC (µg/mL) | Non-Fluorinated Counterpart | MIC (µg/mL) | Reference |

| Fluorinated Magainin Analog | E. coli | - | Magainin | - | [16] |

| Fluorinated Buforin Analog | B. subtilis | - | Buforin | - | [16] |

Signaling Pathways and Mechanisms of Action

Fluorinated amino acid analogs can modulate various signaling pathways to exert their biological effects.

Anticancer Peptide Signaling

Anticancer peptides containing 4-fluorophenylalanine can induce cell death through membrane disruption and by targeting intracellular pathways, such as the HIF-1 signaling pathway, which is crucial for cancer cell survival and proliferation under hypoxic conditions.[8][17]

GPCR Signaling Modulation

Peptides containing 4-fluorophenylalanine can act as ligands for G-protein coupled receptors (GPCRs), such as the GLP-1 receptor, initiating downstream signaling cascades that can, for example, lead to insulin secretion.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of fluorinated amino acid analogs.

Synthesis of (2S,4S)-4-Fluoroproline

This protocol describes a practical route for the synthesis of (2S,4S)-4-fluoroproline from the readily available (2S,4R)-4-hydroxyproline.[1]

Materials:

-

(2S,4R)-4-Hydroxyproline (HypOH)

-

Boc anhydride (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine

-

Tetrabutylammonium fluoride (TBAF)

-

Hydrochloric acid (HCl)

Procedure:

-

Protection of HypOH: Dissolve HypOH in a solution of NaOH and water. Add Boc₂O in DCM and stir vigorously overnight. Acidify the aqueous layer with HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield N-Boc-(2S,4R)-4-hydroxyproline.

-

Activation of the Hydroxyl Group: Dissolve the protected HypOH in DCM and cool to 0 °C. Add pyridine followed by the dropwise addition of Tf₂O. Stir for 1 hour at 0 °C.

-

Fluorination: To the reaction mixture, add a solution of TBAF in THF. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Deprotection: Concentrate the reaction mixture and dissolve the residue in a solution of HCl. Heat the solution at reflux for 2 hours.

-

Purification: Cool the reaction mixture and purify by ion-exchange chromatography to obtain (2S,4S)-4-fluoroproline.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of fluorinated amino acid analogs on cancer cell lines.[8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Fluorinated amino acid analog

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the fluorinated amino acid analog in culture medium and add to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Metabolic Stability Assay

This protocol assesses the stability of fluorinated peptides in the presence of liver microsomes.[4]

Materials:

-

Fluorinated peptide

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system

-

Phosphate buffer

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare a reaction mixture containing the fluorinated peptide, liver microsomes, and phosphate buffer in a microcentrifuge tube.

-

Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent peptide at each time point.

-

Data Analysis: Plot the percentage of the remaining peptide versus time and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Conclusion

The incorporation of fluorine into amino acid analogs is a versatile and powerful strategy in drug discovery and chemical biology. By judiciously leveraging the unique properties of fluorine, researchers can fine-tune the biological activity, metabolic stability, and pharmacokinetic properties of peptides and small molecules. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for scientists and drug development professionals seeking to harness the "fluorine advantage" in their research endeavors. As our understanding of the nuanced effects of fluorination continues to grow, so too will the opportunities for developing novel and more effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride: A Chiral Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, a fluorinated derivative of the amino acid phenylalanine, has emerged as a critical chiral building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the phenyl ring imparts unique physicochemical properties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and its role in the development of novel therapeutics.

Physicochemical Properties

This compound is a white to off-white solid. The presence of the fluorine atom, a small and highly electronegative element, can influence the molecule's acidity, lipophilicity, and conformation, thereby affecting its interactions with biological targets.

| Property | Value |

| CAS Number | 64282-12-8 (racemic), 176896-72-3 ((R)-enantiomer), 64231-54-5 ((S)-enantiomer) |

| Molecular Formula | C₁₀H₁₃ClFNO₂ |

| Molecular Weight | 233.67 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and methanol |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is crucial for its application in drug development. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer with high stereoselectivity. One common approach involves the use of chiral auxiliaries or catalysts.

Workflow for Asymmetric Synthesis:

A Technical Guide to (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride for Researchers and Drug Development Professionals

Introduction: (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is a chiral building block of significant interest in pharmaceutical research and development. As a derivative of the amino acid phenylalanine, its fluorinated phenyl ring offers unique properties for modulating the biological activity and pharmacokinetic profiles of target molecules. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and potential applications, tailored for researchers, scientists, and professionals in the field of drug discovery.

Commercial Availability and Key Specifications

(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is available from several commercial suppliers. While specific quantitative data can vary between batches and suppliers, the following tables summarize the generally available information. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for precise data.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 176896-72-3 | [1][2] |

| Molecular Formula | C₁₀H₁₃ClFNO₂ | [2] |

| Molecular Weight | 233.67 g/mol | [2] |

| Appearance | White to off-white solid (typical) | General Supplier Information |

| Purity | ≥98% (typical) | [1][3][4] |

| Enantiomeric Excess | Not consistently reported; request from supplier | - |

| Specific Rotation | Not consistently reported; request from supplier | - |

| Melting Point | Not consistently reported; request from supplier | - |

| Storage | Store in a dry, dark, and ventilated place | [1] |

Table 2: Supplier Information

| Supplier | Purity Specification | Additional Information |

| American Elements | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher). | Offers various grades including Pharmaceutical Grade. |

| Dayangchem | ≥98% Min | Production capacity of 1-100 Metric Ton/Month. |

| Fluorochem | 98% | Provides basic physicochemical properties.[3] |

| ChemScene | ≥98% | Provides basic physicochemical properties.[4] |

Synthesis and Manufacturing

While detailed, proprietary manufacturing protocols are not publicly available, the synthesis of (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride generally involves two key strategic approaches:

-

Enantioselective Synthesis: This approach builds the chiral center with the desired (R)-configuration from achiral or prochiral starting materials. Methods for the enantiocontrolled synthesis of α-methyl amino acids, such as the regioselective opening of a β-lactone with an organocuprate, provide a potential route.[5]

-

Chiral Resolution: This method involves the separation of a racemic mixture of the methyl ester. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.

The general workflow for a resolution-based synthesis is depicted below.

Experimental Protocols

General Protocol for the Determination of Enantiomeric Excess by Chiral HPLC

1. Derivatization (Example with NBD-Cl):

-

Dissolve a known concentration of the sample in a suitable solvent (e.g., acetonitrile).

-

Add a solution of a chiral derivatizing agent, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), in the presence of a base (e.g., triethylamine).[6]

-

Allow the reaction to proceed at a controlled temperature until completion.

-

Quench the reaction if necessary and dilute the sample for HPLC analysis.

2. Chiral HPLC Analysis:

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® or Chirex®) is often effective for separating enantiomers of amino acid derivatives.[6][7]

-

Mobile Phase: A normal-phase mobile phase, such as a mixture of hexane and isopropanol, often provides good separation. The exact ratio should be optimized.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength appropriate for the derivatized analyte (e.g., 340 nm for NBD derivatives).[8]

-

Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.[9]

The logical workflow for method development is outlined below.

Applications in Drug Development

(R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride serves as a valuable intermediate in the synthesis of complex, biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final compound.

While specific, publicly disclosed examples of its use in late-stage clinical candidates are limited, compounds of this class are frequently utilized in the synthesis of:

-

Protease Inhibitors: The amino acid backbone can be incorporated into peptidomimetic structures targeting enzymes such as HIV protease or Hepatitis C virus (HCV) protease.

-

Kinase Inhibitors: The fluorophenyl moiety can be a key pharmacophore for interaction with the ATP-binding site of various kinases.

-

Neurologically Active Compounds: Phenylalanine derivatives are precursors to neurotransmitters, and their analogs are explored for activity at various CNS targets.

The general role of this compound as a building block in a synthetic pathway is illustrated below.

References

- 1. (R)-METHYL 2-AMINO-3-(4-FLUOROPHENYL)PROPANOATE HYDROCHLORIDE, CasNo.176896-72-3 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

- 2. D-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | C10H13ClFNO2 | CID 56777191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chemscene.com [chemscene.com]

- 5. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Asymmetric Synthesis of Fluorinated Amino Acid Esters: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into amino acids can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and conformational preferences. These modifications are of paramount importance in drug discovery and peptide engineering. This document provides detailed application notes and protocols for the asymmetric synthesis of fluorinated amino acid esters, focusing on key methodologies that offer high stereocontrol.

Chiral Ni(II) Complex-Mediated Asymmetric Alkylation

This method utilizes a chiral Ni(II) complex of a Schiff base derived from glycine or alanine and a chiral ligand to achieve highly diastereoselective alkylation with fluorinated alkyl halides. This approach is particularly advantageous for its scalability and the high enantiopurity of the final products.[1][2]

Experimental Workflow

Caption: Workflow for Ni(II) complex-mediated synthesis.

Data Presentation

| Product | Fluorinated Alkyl Halide | Base | Solvent | Yield (%) | d.e. (%) | e.e. (%) |

| Fmoc-(2,3,5,6)F₄-4-(CF₃)Phe-OH | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide | DBU | MeCN | 78 | >99 | >99 |

| Fmoc-bis(CF₃)Phe-OH | 3,5-Bis(trifluoromethyl)benzyl bromide | NaH | DMF | 78 | >99 | >99 |

| Fmoc-(2S,4R)-Trifluoroleucine-OH | (R)-1-Iodo-3-(trifluoromethyl)butane | NaH | DMF | 65 (of alkylated complex) | 96 | >99 |

Note: Yields and stereoselectivities are representative and can vary based on specific substrates and reaction conditions.[1][2]

Detailed Protocol: Gram-Scale Synthesis of Fmoc-(2,3,5,6)F₄-4-(CF₃)Phe-OH[1][2]

Materials:

-

Chiral Ni(II) complex of glycine Schiff base (1.0 equiv)

-

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide (1.05 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

-

Acetonitrile (MeCN), anhydrous

-

Hydrochloric acid (HCl), 6M

-

Dioxane

-

9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-